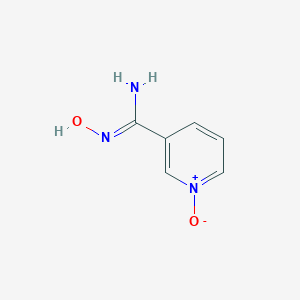

N-Hydroxy-1-oxy-nicotinamidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92757-16-9 |

|---|---|

Molecular Formula |

C6H7N3O2 |

Molecular Weight |

153.14 g/mol |

IUPAC Name |

N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide |

InChI |

InChI=1S/C6H7N3O2/c7-6(8-10)5-2-1-3-9(11)4-5/h1-4,10H,(H2,7,8) |

InChI Key |

QRGUYOXSVWPAGG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C[N+](=C1)[O-])C(=NO)N |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[O-])/C(=N\O)/N |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=NO)N |

Synonyms |

N’-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide; 3-[Amino(hydroxyimino)methyl]pyridinium-1-olate; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Research

Established Synthetic Pathways for N-Hydroxy-1-oxy-nicotinamidine

The synthesis of this compound has been approached through various established chemical routes. These methods typically involve multiple steps, focusing on the construction of the amidoxime (B1450833) functional group on a pre-formed pyridine (B92270) N-oxide ring.

Conventional Multistep Synthetic Routes

A common and well-documented conventional pathway to this compound involves a two-step process. The first step is the N-oxidation of a commercially available starting material, 3-cyanopyridine. This oxidation is typically achieved using a peracid, such as m-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst like sulfuric acid or a molybdenum-based catalyst. google.compatsnap.com The resulting intermediate, 3-cyanopyridine-1-oxide, is then converted to the final product. google.comwikipedia.org

The second key step is the reaction of 3-cyanopyridine-1-oxide with hydroxylamine (B1172632). google.com This reaction is generally carried out in an aqueous solution at room temperature. The hydroxylamine is often generated in situ from its hydrochloride salt by the addition of a base, such as sodium bicarbonate. google.com The desired product, this compound, precipitates from the reaction mixture and can be isolated and purified by crystallization. google.com An 80% yield for this final step has been reported, with the product exhibiting a melting point of 212-215°C with decomposition. google.com

A detailed representation of this conventional synthesis is as follows:

Step 1: N-Oxidation of 3-Cyanopyridine

Starting Material: 3-Cyanopyridine

Oxidizing Agent: Hydrogen Peroxide (30%)

Catalyst: Sulfuric Acid and Silicomolybdic Acid

Solvent: Water

Temperature: 75-85°C

Yield: ~95%

Product: 3-Cyanopyridine-N-oxide google.com

Step 2: Formation of the Amidoxime

Starting Material: 3-Cyanopyridine-1-oxide

Reagent: Hydroxylamine hydrochloride and Sodium Bicarbonate

Solvent: Water

Temperature: 20-25°C

Reaction Time: 2 hours

Yield: 80%

Product: this compound google.com

Optimization of Reaction Conditions and Yields

The efficiency of amidoxime synthesis from nitriles is highly dependent on the reaction conditions. Research into the optimization of these conditions has focused on variables such as the choice of base, solvent, temperature, and reaction time to maximize yield and minimize the formation of byproducts like amides. tandfonline.com

For the synthesis of aryl amidoximes, a systematic study revealed that using an organic base like triethylamine (B128534) in water at room temperature can significantly improve the yield and purity of the product. tandfonline.com For instance, increasing the molar equivalent of triethylamine from 1.2 to 1.6 resulted in an increase in the yield of the desired amidoxime from 73% to 81%, while also eliminating the formation of the corresponding amide byproduct. tandfonline.com

Below is a data table illustrating the effect of different bases and solvents on the yield of a model aryl amidoxime synthesis, which provides insights applicable to the synthesis of this compound.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Amidoxime (%) | Yield of Amide (%) |

| 1 | Na2CO3 (1.2) | H2O | 80 | 12 | 65 | 21 |

| 2 | K2CO3 (1.2) | H2O | 80 | 12 | 68 | 19 |

| 3 | Et3N (1.2) | Ethanol | Reflux | 8 | 70 | 15 |

| 4 | Et3N (1.2) | H2O | RT | 6 | 73 | 12 |

| 5 | Et3N (1.6) | H2O | RT | 6 | 81 | 0 |

| 6 | None | H2O | 80 | 24 | No Reaction | No Reaction |

This table is a generalized representation based on findings for aryl amidoxime synthesis and illustrates key optimization parameters. tandfonline.com

Development of Novel and Green Chemistry Approaches in Amidoxime Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of amidoximes and related N-hydroxy heterocycles. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

Ultrasound-Assisted Synthetic Methodologies for Related Compounds

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, improved yields, and milder reaction conditions. The synthesis of amidoximes from nitriles and hydroxylamine hydrochloride has been shown to be significantly accelerated under ultrasonic irradiation. researchgate.netnih.gov

Intramolecular Reductive Cyclization Strategies for N-Hydroxy Heterocycles

Intramolecular reductive cyclization represents a sophisticated strategy for the construction of cyclic N-hydroxy compounds. While not yet explicitly reported for the direct synthesis of this compound, this methodology has been successfully employed for the synthesis of various N-hydroxy heterocycles, such as N-hydroxypiperidines and N-hydroxythiomorpholines.

This approach typically involves the synthesis of a diketoxime precursor, which then undergoes an intramolecular reductive cyclization using a reducing agent like sodium cyanoborohydride. This method allows for the stereoselective formation of the heterocyclic ring system. The development of such a strategy for a pyridine-based system could offer a novel and convergent route to this compound and its analogs, potentially allowing for greater control over the stereochemistry of substituted derivatives.

Synthesis of this compound Derivatives and Analogues for Research Applications

The synthesis of derivatives and analogues of this compound is crucial for structure-activity relationship (SAR) studies and the development of new chemical entities with tailored properties. Research in this area involves the modification of the pyridine ring, the amidoxime group, or both.

The functionalization of the pyridine N-oxide ring can be achieved through various methods, including nucleophilic and electrophilic substitution reactions, allowing for the introduction of a wide range of substituents. abertay.ac.uksioc-journal.cn For instance, the synthesis of 2-amino-4,6-disubstituted nicotinonitrile N-oxides has been reported, which could serve as precursors for a variety of this compound analogues. google.com

Furthermore, the amidoxime moiety itself can be a point of derivatization. For example, N-alkoxy derivatives of nicotinamidines have been synthesized, which could be adapted to the N-oxide series. researchgate.net The synthesis of such analogues allows for the exploration of how different functional groups impact the chemical and biological properties of the parent compound. The development of divergent synthetic routes, where a common intermediate can be converted into a library of related compounds, is a key strategy in this field. rsc.org

Design Principles for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For pyridine and nicotinamidine scaffolds, including this compound, several key design principles guide these investigations.

The core pyridine ring is a versatile scaffold that allows for systematic modifications at various positions to probe interactions with biological targets. The introduction of different functional groups can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which can significantly impact its pharmacological activity. nih.govnih.gov For instance, the weak basicity of the pyridine ring can enhance aqueous solubility, a desirable property for drug candidates. nih.gov

Key SAR considerations for pyridine-based compounds include:

Substitution Pattern: The position of substituents on the pyridine ring is critical. Modifications at the 2, 3, 4, 5, and 6-positions can lead to vastly different biological effects.

Nature of Substituents: The introduction of electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen and influence its ability to form hydrogen bonds or engage in other intermolecular interactions.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties can help to identify the key features necessary for activity while potentially improving other properties like metabolic stability. nih.gov

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation, which can provide a better fit for the target's binding site and enhance potency.

For this compound specifically, the N-oxide and N-hydroxy functionalities introduce additional points for interaction and potential metabolic transformation. The N-oxide group can influence the electronic distribution within the pyridine ring and may participate in hydrogen bonding. The N-hydroxyamidine group is a key functional motif that can act as a metal chelator or a hydrogen bond donor/acceptor. SAR studies on related compounds often focus on modifying the substituents on the pyridine ring to optimize these interactions.

A theoretical approach to SAR involves the use of quantum chemical parameters to correlate the electronic properties of the molecules with their observed biological activity. Parameters such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) can provide insights into the molecule's reactivity and ability to interact with biological targets. researchgate.netresearchgate.net

Targeted Synthesis of Pyridine and Nicotinamidine-Based Scaffolds

The synthesis of pyridine and nicotinamidine-based scaffolds is a well-established area of organic chemistry, with numerous methods available for their construction and functionalization. The choice of synthetic route often depends on the desired substitution pattern and the scale of the synthesis.

General strategies for the synthesis of substituted pyridines include:

Hantzsch Pyridine Synthesis: A classic method involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which is then oxidized to the corresponding pyridine.

Kröhnke Pyridine Synthesis: This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.

Guareschi-Thorpe Condensation: The reaction of a cyanoacetamide with a 1,3-dicarbonyl compound to yield a 2-pyridone derivative.

Cross-Coupling Reactions: Modern synthetic methods such as Suzuki, Stille, and Negishi couplings are widely used to introduce aryl or alkyl substituents onto a pre-formed pyridine ring. nih.gov

The nicotinamidine moiety is typically synthesized from the corresponding nitrile. A common method involves the treatment of a nicotinonitrile derivative with an amine source, such as lithium bis(trimethylsilyl)amide (LiN(TMS)2), followed by the addition of hydroxylamine or its derivatives to form the N-hydroxyamidine group. nih.gov

For the synthesis of this compound, a plausible route would involve the initial oxidation of a suitable nicotinonitrile precursor to the corresponding N-oxide, followed by the conversion of the nitrile group to the N-hydroxyamidine. The oxidation of the pyridine nitrogen is often achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

The following table summarizes some synthetic approaches for related pyridine derivatives:

| Reaction Type | Starting Materials | Product Type | Reference |

| Suzuki Coupling | Bromo-substituted pyridine, boronic acid | Aryl-substituted pyridine | nih.gov |

| SNAr Reaction | 2-chloropyridine, N-methylethanolamine | Substituted pyridine ether | beilstein-journals.org |

| Intramolecular Cyclization | Elaborated benzoxazine (B1645224) substrate | Bicyclic pyridine derivative | beilstein-journals.org |

Derivatization for Enhanced Biological Evaluation and Specificity

Derivatization of a lead compound is a critical step in drug development to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. For this compound, derivatization strategies can be employed to explore its therapeutic potential and to generate tool compounds for biological studies.

One significant application of this compound is as a key intermediate in the synthesis of more complex molecules. For instance, it is used in the preparation of arimoclomol (B1213184), a drug candidate investigated for the treatment of neurodegenerative diseases. google.com In this context, the N-hydroxyamidine moiety of this compound (referred to as PCO-N-oxide in the patent) is reacted with other chemical entities to construct the final drug molecule. google.com This represents a form of derivatization where the core scaffold is incorporated into a larger, more complex structure to achieve a specific biological activity.

General strategies for the derivatization of pyridine and nicotinamidine scaffolds include:

Alkylation or Acylation of the N-hydroxy group: This can modulate the group's hydrogen bonding capacity and lipophilicity.

Modification of the Amidine Group: The amino group of the amidine can be substituted to explore interactions with specific residues in a target's binding pocket.

Functionalization of the Pyridine Ring: Introducing substituents onto the pyridine ring can fine-tune the electronic properties and steric bulk of the molecule, potentially leading to improved target engagement and selectivity. nih.gov

The goal of derivatization is often to improve the "drug-like" properties of a compound. This can involve enhancing its metabolic stability, for example, by replacing a metabolically labile group with a more robust one, or by improving its cell permeability. nih.gov

The following table outlines some general derivatization strategies and their potential impact on biological activity:

| Derivatization Strategy | Potential Outcome |

| Introduction of a terminal pyridine ring | Improved metabolic stability |

| Addition of a heterocyclic ring | Enhanced cellular permeability |

| Formation of a salt | Increased aqueous solubility |

Pharmacological and Biological Research Investigations

Exploration of Therapeutic and Pharmacological Potential

The chemical compound N-Hydroxy-1-oxy-nicotinamidine has been a subject of significant interest in pharmacological and biological research. Its versatile structure serves as a crucial building block in the synthesis of various therapeutic agents and its derivatives have been explored for their direct biological effects.

This compound is a pivotal intermediate in the creation of more complex molecules with potential therapeutic applications. evitachem.comas-1.co.jpbiomart.cn Its unique chemical structure allows for further modifications to produce compounds targeting specific biological pathways.

This compound serves as an intermediate in the synthesis of rac-Arimoclomol Maleic Acid. evitachem.comas-1.co.jp This compound has been investigated as a potential agent for the treatment of insulin (B600854) resistance and diabetes mellitus. biomart.cn The synthesis of aryloxypropanolamine derivatives, a class of compounds to which arimoclomol (B1213184) is related, has been a focus of research for developing new antidiabetic drugs. For instance, studies on novel N-phenyl piperazine (B1678402) derivatives and rhodanine-substituted spirooxindole pyrrolidine (B122466) derivatives have shown potential as α-amylase inhibitors, a key target in managing type 2 diabetes. nih.govbiomedpharmajournal.org

One study on aryloxypropanolamine derivatives showed that a compound with a methoxy (B1213986) group and a t-butyl amine substituent demonstrated significant blood glucose-lowering activity compared to other synthesized compounds in the series, using glibenclamide as a standard. Specifically, compound 6e , N-((1S)-(4-(3-(tert-butylamino)- 2-hydroxypropoxy) phenyl) chloromethyl)-N-(3- methoxyphenyl)benzamide, resulted in a 50.64% decrease in blood glucose levels after 2 hours and a 77.09% decrease after 6 hours.

Table 1: Antidiabetic Activity of Synthesized Aryloxypropanolamine Derivatives

| Compound | Percent Decrease in Blood Glucose (after 2h) | Percent Decrease in Blood Glucose (after 6h) |

|---|---|---|

| 6e | 50.64% | 77.09% |

| Glibenclamide (Standard) | ~50% |

This compound is a precursor in the synthesis of Arimoclomol. google.com Arimoclomol citrate (B86180) is a treatment developed for Niemann-Pick disease type C (NPC), a rare and fatal lysosomal storage disorder. nih.govdrugbank.com NPC is characterized by the accumulation of cholesterol and other lipids in various tissues, leading to progressive neurodegeneration. nih.govfrontiersin.org Arimoclomol is a hydroxylamine (B1172632) derivative and a heat-shock protein-70 (HSP70) co-inducer. drugbank.com It is believed to work by amplifying the cell's own stress response mechanisms to clear misfolded proteins and lipids. In September 2024, the FDA approved Arimoclomol, making it the first treatment for NPC. drugbank.commdpi.com It is also under investigation for other neurodegenerative conditions like amyotrophic lateral sclerosis (ALS). drugbank.com

Clinical management guidelines for NPC have been established, although no curative therapy currently exists. cocukmetabolizma.com Research into therapies for NPC is ongoing, with a focus on slowing disease progression. nih.gov Other potential therapeutic avenues that have been explored include the use of miglustat, an inhibitor of glycosphingolipid synthesis, and 2-hydroxypropyl-B-cyclodextrin, a lipid chelator. nih.gov

Beyond its role as a synthetic intermediate, researchers have investigated the direct biological effects of this compound and its chemical relatives, particularly in the realm of antimicrobial activity.

The core structure of this compound, containing a nicotinamidine moiety, is found in various compounds that have been evaluated for their antimicrobial properties.

####### 3.1.2.1.1. Antibacterial Studies

Studies on nicotinamidine derivatives have demonstrated their potential as antibacterial agents. For example, newly synthesized nicotinamidine derivatives were tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria like Staphylococcus aureus and Bacillus megaterium. researchgate.net The minimum inhibitory concentration (MIC) values for these compounds were in the range of 10–20 μM. researchgate.net Notably, two compounds, 4a and 4b , showed excellent MIC values of 10 μM against Staphylococcus aureus, which was comparable to the antibiotic ampicillin. researchgate.net The antimicrobial activity of these compounds was found to be more potent in an acidic medium. researchgate.net

Further research into derivatives of related nitrogen-containing heterocyclic structures has also yielded promising results. For instance, some pyrazoline and hydrazone derivatives have shown moderate antimicrobial activity, with MIC values ranging from 32-512 μg/mL. turkjps.org Similarly, studies on desotamide (B65381) A analogues, which are cyclic hexapeptides, have led to the development of compounds with a 2–4-fold increase in antibacterial activity against Gram-positive bacteria compared to the parent compound. mdpi.com The antibacterial activities of various other heterocyclic derivatives, such as those based on naphthyridine and phenothiazine, have also been documented. nih.goveurjchem.com

Table 2: Antibacterial Activity of Nicotinamidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 4a | Staphylococcus aureus | 10 μM | researchgate.net |

| 4b | Staphylococcus aureus | 10 μM | researchgate.net |

| Ampicillin (Standard) | Staphylococcus aureus | 10 μM | researchgate.net |

Direct Biological Activities of this compound and its Analogues

Antimicrobial Efficacy Assessments

Antifungal Investigations

The nicotinamide (B372718) framework is a component of several established antifungal agents. Research into novel derivatives has explored the introduction of various functional groups to enhance efficacy. While direct studies on the antifungal properties of this compound are not extensively documented in publicly available literature, research on related compounds provides insight into the potential of this chemical class.

For instance, a patent for antifungal agents describes the synthesis and application of pyridine (B92270) derivatives substituted by a heteroaryl ring, including the compound 2-Amino-N-hydroxy-nicotinamidine google.com. This highlights the perceived value of the N-hydroxy-nicotinamidine scaffold in the development of new antifungal treatments. Furthermore, broader reviews of amidoximes indicate that they can possess fungicidal properties, suggesting a general potential for this chemical class against fungal pathogens researchgate.net. The development of N-hydroxypyridone derivatives from the antifungal compound ciclopirox (B875) has also shown that this scaffold can be a source of new bioactive molecules nih.gov.

Antiviral Research

The search for new antiviral agents is critical, and various heterocyclic compounds are continuously under investigation. The N-hydroxy group is a key feature in several classes of compounds explored for antiviral activity. General reviews on the biological applications of amidoximes note that these compounds have been investigated for antiviral properties researchgate.net.

More specific research has been conducted on related N-hydroxy structures. For example, a novel chemotype, N-hydroxy thienopyrimidine-2,3-dione, was designed and evaluated for its ability to inhibit the ribonuclease H (RNase H) function of the HIV reverse transcriptase enzyme. One analogue from this series, compound 11d, showed a potent inhibitory concentration (IC50) of 0.04 µM against RNase H and significant antiviral potency (EC50 = 7.4 µM) in cell culture without notable cytotoxicity nih.gov. Although this is a different heterocyclic system, it underscores the potential of N-hydroxy-containing compounds in the design of novel antiviral drugs.

Antiprotozoal Efficacy Studies

Protozoal infections remain a major global health issue, and the development of new, effective treatments is a priority. Aromatic diamidines have a long history of use as antiprotozoal agents researchgate.net. A key strategy in modern drug design involves modifying these highly charged molecules to improve their pharmacological properties, such as oral bioavailability. The introduction of N-hydroxy groups to form amidoxime (B1450833) prodrugs is a well-established approach to achieve this, as these less basic derivatives can be converted in vivo to the active diamidine form researchgate.netmdpi.com.

Antimalarial Activity

Malaria, caused by Plasmodium parasites, requires a continuous pipeline of new drugs to combat resistance. While direct antimalarial studies on this compound are sparse, the strategy of using N-hydroxy derivatives as prodrugs is relevant. The amidoxime prodrug of furamidine, known as pafuramidine, advanced to clinical trials for malaria, demonstrating the viability of this approach researchgate.net. This indicates that N-hydroxyamidine structures are of significant interest in the development of next-generation antimalarial therapies.

Antitrypanosomal Research

Human African Trypanosomiasis (sleeping sickness), caused by Trypanosoma brucei, is a severe disease, particularly in its late stage when the parasite crosses the blood-brain barrier. Research has focused on creating less ionized compounds that can penetrate the central nervous system. In this context, N-hydroxy derivatives of bisimidazoline compounds were synthesized and evaluated.

One study reported that the N-hydroxy imidazoline (B1206853) analogues were the most effective in vivo. Specifically, the compound 4-((1-hydroxy-4,5-dihydro-1H-imidazol-2-yl)amino)-N-(4-((1-hydroxy-4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzamide (referred to as 14d) achieved 100% cures in a first-stage murine model of the disease and also showed some activity in a chronic central nervous system infection model nih.gov. This N-hydroxy derivative was found to be metabolically stable and its uptake by the parasite was independent of known drug transporters, suggesting a lower chance of cross-resistance with existing diamidine drugs nih.gov. These findings strongly support the investigation of N-hydroxy-containing compounds as promising antitrypanosomal agents.

Table 1: In Vivo Efficacy of an N-Hydroxy Bisimidazoline Analogue (14d) Against T. b. rhodesiense

| Compound | Disease Stage Model | Outcome | Reference |

|---|---|---|---|

| 4-((1-hydroxy-4,5-dihydro-1H-imidazol-2-yl)amino)-N-(4-((1-hydroxy-4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzamide (14d) | First-Stage (Acute) | 100% Cures | nih.gov |

| 4-((1-hydroxy-4,5-dihydro-1H-imidazol-2-yl)amino)-N-(4-((1-hydroxy-4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzamide (14d) | Second-Stage (Chronic CNS) | Weak Activity | nih.gov |

Antileishmanial Investigations

Leishmaniasis is another protozoal disease for which new treatments are urgently needed. Diamidines, such as pentamidine, are used clinically but have significant limitations researchgate.net. The development of amidoxime prodrugs has been explored to overcome these issues. While specific studies on this compound against Leishmania are not prominent, the general principle of using N-hydroxyamidoximes as prodrugs for active amidines is a key research direction researchgate.net. Research on other heterocyclic scaffolds, such as 8-hydroxynaphthyridines, has also identified compounds with potent in vitro antileishmanial activity, although challenges with tolerability have been noted nih.gov.

Anticancer and Antineoplastic Activity Research

The N-hydroxyamidine moiety and related structures are featured in several classes of compounds investigated for anticancer activity. Research has shown that these compounds can target various mechanisms involved in cancer cell proliferation and survival.

One significant area of research involves the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells. A patent for PARP inhibitors describes the synthesis of 6-Chloro-N-hydroxy-nicotinamidine as an intermediate for creating compounds intended for cancer therapy []. This indicates the utility of the N-hydroxy-nicotinamidine core in designing enzyme inhibitors for oncology.

Furthermore, the broader class of N-hydroxy compounds has shown promise. N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA), a histone deacetylase (HDAC) inhibitor, demonstrated significant anticancer activity, and its combination with other agents showed synergistic tumor suppression in models of anaplastic thyroid cancer nih.gov. N-hydroxy-N′-aminoguanidines have also been identified as a potential lead structure for anticancer drugs researchgate.net. In other studies, oxime derivatives have been developed as prodrugs that can be activated by tumor-specific enzymes like CYP1B1, enhancing their selectivity for cancer cells researchgate.net.

Table 2: Examples of N-Hydroxy Compounds in Anticancer Research

| Compound/Class | Target/Mechanism | Cancer Model | Reference |

|---|---|---|---|

| 6-Chloro-N-hydroxy-nicotinamidine (Intermediate) | PARP Inhibition | General Cancer Therapy | [] |

| N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) | HDAC Inhibition | Anaplastic Thyroid Cancer | nih.gov |

| N-hydroxy-N′-aminoguanidines | Antiproliferative | General | researchgate.net |

| 5,8-dimethyl alkannin (B1664780) oxime (DMAKO-20) | CYP1B1-activated Prodrug | HCT-15, HCT-116, K562 cell lines | researchgate.net |

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant potential of this compound and related structures has been an area of active investigation. The core amidoxime structure is recognized for possessing these properties. researchgate.net Research into derivatives provides insight into the potential activities of the parent compound.

A notable nicotinic amidoxime derivative, BGP-15, has demonstrated anti-inflammatory effects. nih.govnih.gov In studies using mouse models, topical formulations of BGP-15 were capable of reducing local inflammation. nih.govnih.gov However, the precise mechanism behind this effect is not yet fully understood, as the studies indicated that BGP-15 did not exhibit a direct antioxidant effect or decrease the activation of macrophages induced by lipopolysaccharide (LPS). nih.govnih.gov

Further research on nicotinamide N-oxide (NAMO), a metabolite of nicotinamide, has shown that it can inhibit inflammation in microglia induced by the herpes simplex virus-1 (HSV-1). mdpi.com NAMO was found to significantly reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in infected microglial cells. mdpi.com This suggests a potential neuroinflammatory modulatory role for compounds with a nicotinamide oxide structure.

The broader class of amidoximes has been reviewed for its anti-inflammatory potential, with some hybrids showing dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in inflammatory pathways. researchgate.net Similarly, nicotinamide, the amide derivative of vitamin B3 and structurally related to the nicotinamidine moiety, is a known potent inhibitor of pro-inflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8. nih.govd-nb.info

While direct studies on the antioxidant capacity of this compound are limited, the general class of amidoximes has been cited for antioxidant activities. researchgate.net However, in the specific case of the derivative BGP-15, no significant antioxidant effect was observed. nih.govnih.gov The structure-activity relationship for antioxidant properties often depends on features like the number and position of hydroxyl groups on an aromatic ring. nih.gov

Table 1: Summary of Anti-inflammatory Studies on Related Compounds

| Compound/Class | Model System | Key Findings | Reference |

| BGP-15 | Mouse model (topical application) | Reduced local inflammation. | nih.govnih.gov |

| Nicotinamide N-Oxide (NAMO) | HSV-1 infected microglia (in vitro) | Inhibited production of IL-1β, IL-6, TNF-α. | mdpi.com |

| Amidoxime Hybrids | (Review) | Potential dual inhibitors of COX-2 and 15-LOX. | researchgate.net |

| Nicotinamide | Human whole blood (in vitro) | Potent, dose-dependent inhibition of IL-1β, IL-6, IL-8, TNFα. | nih.gov |

**3.1.2.5. Enzyme Inhibition Studies

The ability of this compound and its derivatives to inhibit specific enzymes is a key area of pharmacological research.

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolic breakdown of catecholamine neurotransmitters. researchgate.net Its inhibition is a therapeutic strategy, particularly in managing Parkinson's disease. mdpi.comresearchgate.net Research has identified that derivatives of this compound play a role in the development of COMT inhibitors.

Specifically, N'-hydroxy-1-oxy-4-trifluoromethyl-nicotinamidine has been utilized as a key intermediate in the synthesis of potent nitrocatechol-based COMT inhibitors. google.comgoogle.com Patent literature describes the reaction of this trifluoromethyl derivative with 3,4-dibenzyloxy-5-nitrobenzoic acid, followed by further chemical transformations, to produce 3-Nitro-5-[3-(1-oxy-4-trifluoromethyl-pyridin-3-yl)- researchgate.netresearchgate.netmdpi.comoxadiazol-5-yl]-benzene-1,2-diol, a compound designed for COMT inhibition. google.com This positions this compound derivatives as important building blocks in the creation of pharmacologically active enzyme inhibitors.

The human adenosine (B11128) A3 receptor (hA3R) is a G protein-coupled receptor with potential therapeutic applications when antagonized. Research has focused on a class of compounds known as carbonyloxycarboximidamides, which are structurally related to amidoximes, as selective hA3R antagonists.

In a hit-to-lead optimization study, a series of novel heterocyclic carbonyloxycarboximidamides were synthesized and evaluated for their affinity to the hA3R. Through these studies, compounds with significantly improved affinity and selectivity were identified. For instance, the combination of a 3-(2,6-dichlorophenyl)-isoxazolyl group with a 2-pyridinyl group at the ends of the carbonyloxycarboximidamide core structure led to analogues with enhanced hA3R affinity. The addition of a bromine atom to the pyridine ring further improved this affinity. Molecular dynamics simulations highlighted that rigidifying the carbonyloxycarboximidamide structure was important for binding. These optimized compounds were shown to selectively antagonize the hA3R in cancer cells that endogenously express all four adenosine receptor subtypes.

Table 2: Adenosine Receptor (hA3R) Antagonism by Related Carbonyloxycarboximidamides

| Compound Feature | Observation | Significance |

| Core Structure | Heterocyclic Carbonyloxycarboximidamide | Serves as the scaffold for hA3R antagonists. |

| Key Substituents | 3-(2,6-dichlorophenyl)-isoxazolyl and 2-pyridinyl groups | Combination improves hA3R affinity. |

| Further Modification | Bromination of the 2-pyridinyl group | Further enhances binding affinity. |

| Structural Dynamics | Rigidification of the carbonyloxycarboximidamide moiety | Important for effective receptor binding. |

| Selectivity | Antagonism observed for hA3R | No significant antagonism for hA1R, hA2A, or hA2B receptors. |

Nitric Oxide (NO) Donor Research and Associated Neuromodulatory Effects

The amidoxime functional group is a key player in the production of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including blood pressure regulation, neurotransmission, and immune modulation. researchgate.netmdpi.com Compounds containing this moiety are investigated as potential NO donors, particularly in conditions where endogenous NO synthesis is impaired. researchgate.netmdpi.com

The N-hydroxyguanidine functionality, which is closely related to the N-hydroxy-nicotinamidine structure, is a known substrate for nitric oxide synthases (NOS), the enzymes that naturally produce NO. nih.govnih.gov The oxidation of amidoximes and related compounds can be catalyzed by various enzymes, including cytochrome P450, leading to the release of NO. mdpi.com This makes them valuable as prodrugs that can deliver NO in vivo.

NO itself has significant neuromodulatory effects. researchgate.net It can modulate the function of NMDA receptors, which are critical for synaptic plasticity and memory. The release of NO from donor compounds can therefore influence neuronal signaling pathways. researchgate.net The ability of this compound and its derivatives to generate NO suggests they could have potential applications in conditions where neuromodulation via NO is beneficial. nih.govmdpi.com

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For this compound and its relatives, research has pointed to several distinct molecular targets.

As discussed, derivatives of carbonyloxycarboximidamides have been validated as selective antagonists of the human adenosine A3 receptor (hA3R) . This validation was achieved through binding affinity assays, functional assays (cAMP accumulation), and molecular dynamics simulations that elucidated the binding interactions within the receptor's orthosteric pocket.

In the context of anti-inflammatory action, the metabolite nicotinamide N-oxide (NAMO) was found to act by enhancing the expression and deacetylase activity of Sirtuin-1 . mdpi.com This, in turn, deacetylates the p65 subunit of NF-κB, inhibiting the NF-κB signaling pathway and thus reducing the inflammatory response. mdpi.com

Broader reviews of amidoxime-containing compounds have identified other potential molecular targets. researchgate.net Amidoxime hybrids have shown promise as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in immune tolerance. researchgate.net Furthermore, oxadiazoles, which can be synthesized from amidoximes, have been found to target the epidermal growth factor receptor (EGFR) and human carbonic anhydrase (hCA) enzymes , in addition to the previously mentioned COX-2 and 15-LOX . researchgate.net

Elucidation of Signaling Pathway Modulation

The modulation of cellular signaling pathways is a cornerstone of pharmacological research, aiming to understand how a compound exerts its effects at a molecular level. For this compound, specific studies detailing its impact on signaling cascades are not extensively documented in publicly available literature.

Typically, investigations into signaling pathway modulation involve a series of experiments to identify the specific proteins, kinases, and second messengers whose activity is altered by the compound. Techniques such as Western blotting, reporter gene assays, and phosphoproteomics screens are employed to map these interactions. For instance, research into other compounds explores their influence on well-established pathways like the MAPK/ERK pathway, the PI3K/Akt pathway, or those governed by metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial for neurotransmission. google.com The goal is to determine if the compound acts as an agonist, antagonist, or modulator of specific receptors or enzymes within these cascades.

Studies on DNA Binding and Degradation

Investigating the interaction of a chemical compound with DNA is critical for assessing its genotoxic potential and mechanism of action, particularly for anticancer or antimicrobial agents. There is a lack of specific published studies on the DNA binding and degradation capabilities of this compound.

However, the methodologies for such investigations are well-established. These studies often assess whether a compound can bind to the minor or major groove of DNA, intercalate between base pairs, or induce cleavage. For example, research on dicationic compounds and fused ring systems has demonstrated their affinity for DNA. huji.ac.il Techniques like UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, and gel electrophoresis are standard. In a DNA cleavage assay, plasmid DNA is incubated with the compound, and the conversion from a supercoiled form to a nicked or linear form indicates cleavage activity. researchgate.net The potential for this compound to interact with DNA would be hypothesized based on its structural motifs, which could then be tested using these methods.

Investigation of Bioactivation Pathways and Reactive Metabolites

Bioactivation is the process by which a chemically stable compound is metabolized into a reactive electrophilic intermediate. researchgate.net These reactive metabolites can covalently bind to macromolecules like proteins and DNA, which is a potential mechanism for toxicity. nih.gov The investigation of these pathways is a key aspect of drug safety assessment. drughunter.com

For this compound, its structure, containing an N-oxide and an N-hydroxyamidine group, presents theoretical sites for metabolic activity. The N-dealkylation pathway, for instance, can produce reactive aldehyde metabolites. nih.gov Research into bioactivation often involves incubating the compound with liver microsomes (S9 fractions) and NADPH, along with trapping agents like glutathione (B108866) (GSH) or methoxylamine. nih.gov The resulting conjugates are then identified using mass spectrometry to elucidate the structure of the reactive metabolite and the metabolic pathway that formed it. nih.gov The goal is to understand if the compound can form potentially harmful intermediates such as quinones or iminoquinones. nih.gov

In Vitro Pharmacological Characterization

In vitro studies are essential for determining the pharmacological profile of a compound before it can be considered for further development. These assays provide data on its efficacy, potency, selectivity, and potential for drug-drug interactions.

Cell-Based Assays for Efficacy, Potency, and Selectivity

Cell-based assays are fundamental tools for evaluating a compound's biological activity in a cellular context. pharmaron.com They are used to determine efficacy (the maximal response a compound can produce), potency (the concentration required to produce a specific effect, often expressed as EC50 or IC50), and selectivity (the compound's ability to act on a specific target versus other targets).

These assays utilize cell lines that either endogenously express the target of interest or are engineered to do so. nih.gov For example, cAMP accumulation assays are commonly used for G-protein coupled receptors (GPCRs), where a compound's ability to stimulate or inhibit cAMP production is measured. acs.org The selectivity is determined by testing the compound against a panel of different receptors or cell lines. While specific data for this compound is not available, the table below outlines typical cell-based assays used in drug discovery.

| Assay Type | Purpose | Example Endpoint |

| Reporter Gene Assay | Measure activation or inhibition of a specific signaling pathway. | Luciferase or β-galactosidase activity. |

| cAMP Accumulation Assay | Determine functional activity at GPCRs. | Measurement of intracellular cAMP levels. |

| Cell Proliferation Assay | Assess cytotoxic or cytostatic effects. | MTT, XTT, or CellTiter-Glo® assay. |

| High-Content Screening | Visualize multiple cellular events simultaneously. | Changes in protein localization, cell morphology. |

Biochemical Assays for Receptor Binding and Enzyme Activity

Biochemical assays are cell-free systems designed to measure the direct interaction between a compound and its molecular target, such as a receptor or an enzyme. These assays are crucial for determining binding affinity (Kd or Ki) and enzyme inhibition kinetics (Ki, IC50). nih.gov

Receptor binding assays often use a radiolabeled or fluorescently tagged ligand that is known to bind to the target. nih.gov The test compound's ability to displace the labeled ligand is measured, allowing for the calculation of its binding affinity. acs.org Common formats include filtration assays and Scintillation Proximity Assays (SPA). nih.gov For enzymes, assays measure the rate of conversion of a substrate to a product and how the compound alters this rate. While no specific receptor or enzyme targets for this compound have been publicly disclosed, the methodologies are broadly applicable.

| Assay Type | Purpose | Key Parameters Measured |

| Radioligand Binding Assay | Quantify the affinity of a compound for a receptor. | Ki (inhibition constant), Kd (dissociation constant) |

| Enzyme Inhibition Assay | Determine the potency and mechanism of enzyme inhibitors. | IC50 (half maximal inhibitory concentration) |

| Surface Plasmon Resonance (SPR) | Measure binding kinetics in real-time. | Kon (association rate), Koff (dissociation rate) |

| Isothermal Titration Calorimetry (ITC) | Determine binding affinity and thermodynamics. | Kd, ΔH (enthalpy), ΔS (entropy) |

Drug Interaction Studies with Efflux Pumps (e.g., P-glycoprotein)

Efflux pumps are membrane transporters that actively remove substances from cells. P-glycoprotein (P-gp, also known as MDR1) is a prominent efflux pump that plays a major role in drug disposition and resistance, including at the blood-brain barrier. nih.govnih.gov It is crucial to determine if a new compound is a substrate, inhibitor, or inducer of P-gp to predict potential drug-drug interactions (DDIs). nih.gov

Studies to investigate these interactions often use in vitro models, such as Caco-2 cell monolayers, which are derived from human colon adenocarcinoma cells and express P-gp. A bidirectional transport assay is performed to see if the compound is actively transported out of the cells. Other assays measure the compound's ability to inhibit the transport of a known P-gp substrate. There are no published studies evaluating the interaction between this compound and P-glycoprotein.

In Vivo Preclinical Investigations

Efficacy Studies in Animal Models of Disease

There is currently no publicly available information regarding the efficacy of this compound in any animal models of disease.

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Species

Detailed pharmacokinetic parameters—such as absorption, distribution, metabolism, and excretion—and pharmacodynamic effects of this compound in any preclinical species have not been reported in the available scientific literature.

Computational and Structural Biology Research

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations provide deep insights into electron distribution, molecular orbital energies, and reactivity, which are essential for predicting chemical behavior and designing new molecules with desired functions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely accepted approach for calculating the structural and energetic properties of molecules due to its balance of accuracy and computational efficiency. scirp.org For a molecule like N-Hydroxy-1-oxy-nicotinamidine, DFT calculations are employed to determine its most stable three-dimensional structure (optimized geometry), vibrational frequencies, and electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Parameters

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.commdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a more reactive molecule. irjweb.com From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These parameters provide a theoretical basis for predicting how the molecule will interact with other chemical species, such as biological targets. ajchem-a.com

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for a Heterocyclic Compound

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates molecular stability and reactivity. A smaller gap signifies higher reactivity. irjweb.com |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. ajchem-a.com |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. ajchem-a.com |

| Electronegativity (χ) | (I + A) / 2 | Measures the molecule's ability to attract electrons in a chemical bond. ajchem-a.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap. irjweb.commdpi.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability. ajchem-a.com |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |

Protonation State Analysis and Solvent Effects on Electronic Structure

The biological and chemical activity of this compound is highly dependent on its protonation state and the surrounding solvent environment. The molecule contains several sites that can be protonated or deprotonated, including the amidine and N-oxide groups. The equilibrium between these states (pKa) is governed by the Gibbs energy change of the reaction. mdpi.com

Computational methods can predict these pKa values by calculating the reaction free energy. Such calculations must account for the significant influence of the solvent, as the charge of the molecule changes upon protonation. mdpi.com Solvation models, like the Polarizable Continuum Model (PCM), are often integrated with DFT calculations to simulate the effect of a solvent (such as water) on the electronic structure. These models treat the solvent as a continuous medium with a defined dielectric constant, providing a more accurate picture of the molecule's behavior in a biological context. mdpi.com Theoretical studies on similar nitrogen-containing heterocycles have shown that hydrogen bonding and the choice of solvent can significantly alter tautomeric stability and reactivity. scirp.org

Molecular Modeling and Simulation Techniques

While quantum chemistry investigates intrinsic molecular properties, molecular modeling and simulation techniques are used to study how a molecule interacts with larger biological systems, such as proteins or nucleic acids.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. mdpi.com This method is essential in drug discovery for screening virtual libraries of compounds against a specific protein target and for predicting the binding mode of a potential drug.

For this compound, docking studies would involve placing the molecule into the active site of a relevant biological target. The process uses a scoring function to estimate the binding affinity, typically reported in kcal/mol. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, studies on other hydroxy-containing heterocyclic inhibitors have used docking to identify crucial hydrogen bonds with amino acid residues like tyrosine and serine in an enzyme's active site. acs.org

Table 2: Illustrative Molecular Docking Results for a Ligand in a Protein Active Site

| Parameter | Value/Description |

| Target Protein | e.g., Tyrosyl-tRNA Synthetase |

| Binding Energy (kcal/mol) | A more negative value indicates stronger binding. |

| Interacting Residues | e.g., TYR-34, SER-102, GLY-107 |

| Hydrogen Bond Interactions | e.g., with the hydroxyl group of the ligand and the backbone carbonyl of GLY-107. |

| Hydrophobic Interactions | e.g., The pyridine (B92270) ring of the ligand in a hydrophobic pocket formed by valine and leucine (B10760876) residues. |

| Electrostatic Interactions | e.g., The N-oxide group interacting with a positively charged residue like arginine. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. bonvinlab.org An MD simulation generates a trajectory that describes how the positions and velocities of particles in the system vary, offering insights into conformational changes and the stability of ligand-protein complexes. bonvinlab.org

Following a molecular docking study, an MD simulation can be performed on the predicted this compound-protein complex. The simulation, often run for hundreds of nanoseconds, assesses the stability of the binding pose. mdpi.com Key analyses of the MD trajectory include:

Root Mean Square Deviation (RMSD): To evaluate the stability of the protein backbone and the ligand's position in the binding site over time. A stable RMSD suggests the complex has reached equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Interaction Analysis: To monitor the persistence of key interactions (like hydrogen bonds) identified during docking throughout the simulation.

MD simulations can confirm whether a predicted binding mode is stable or if the ligand adopts different conformations within the active site, providing a more realistic understanding of the binding dynamics. rsc.org

Binding Free Energy Calculations

Binding free energy calculations are a powerful computational tool used to predict the affinity of a ligand, such as this compound, for a biological target, typically a protein. This method is crucial in the early stages of drug discovery for prioritizing compounds for further experimental testing. The calculations estimate the change in Gibbs free energy (ΔG) when a ligand binds to its receptor. A more negative ΔG indicates a stronger and more stable interaction.

Several methods are employed to calculate binding free energy, each with a different balance of accuracy and computational cost. Common approaches include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular end-point methods that calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the solvation free energy.

Alchemical Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) provide more accurate predictions by simulating a non-physical pathway that "transforms" one molecule into another or into nothing. These are computationally intensive but are considered the gold standard for accuracy.

Empirical Scoring Functions: Used in molecular docking, these are faster but less accurate methods that estimate binding affinity based on simplified energy terms.

A hypothetical application to this compound would involve docking it into the active site of a target protein and then running one of these more rigorous methods to obtain a quantitative prediction of its binding affinity.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational approaches are instrumental in elucidating SAR by building models that correlate specific structural features with changes in activity.

For a compound like this compound, computational SAR studies would involve:

Generating Analogs: Creating a virtual library of molecules with systematic modifications to the this compound scaffold.

Calculating Molecular Descriptors: For each analog, a wide range of physicochemical and structural properties (e.g., molecular weight, logP, polar surface area, electronic properties) are calculated.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Statistical methods are used to build a mathematical model that links the calculated descriptors to the biological activity. A typical QSAR model is represented by an equation where activity is a function of one or more descriptors.

These models can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent and selective compounds.

Predictive Modeling for Biological Activity and Pharmacological Properties

Predictive modeling in computational biology extends beyond SAR to forecast a compound's broader biological and pharmacological profile, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). These predictions are vital for assessing the drug-likeness of a compound early in the discovery pipeline.

For this compound, predictive models could be used to estimate properties such as:

Aqueous Solubility: Crucial for absorption and formulation.

Blood-Brain Barrier Permeability: To determine if the compound can reach central nervous system targets.

Metabolic Stability: Predicting which enzymes might metabolize the compound and the potential for drug-drug interactions.

Toxicity Risks: In silico models can flag potential liabilities such as cardiotoxicity or mutagenicity.

These predictions are typically generated using a variety of computational tools, including QSAR models, machine learning algorithms trained on large datasets of known compounds, and pharmacophore modeling.

Table of Predicted Pharmacological Properties (Hypothetical)

| Property | Predicted Value | Method |

| LogP | 1.2 ± 0.3 | Consensus of multiple QSAR models |

| Aqueous Solubility | Moderate | Fragment-based prediction |

| hERG Inhibition | Low Probability | 3D-Pharmacophore Model |

| Cytochrome P450 2D6 Inhibition | Unlikely | Machine Learning Classifier |

This table is for illustrative purposes only. The values are not based on actual experimental or computational results for this compound.

Toxicological Assessment and Safety Research

Methodological Approaches in Toxicology Research

Toxicology research employs a tiered approach to evaluating the potential hazards of a chemical substance, progressing from cellular and computational models to more complex biological systems.

In Vitro Toxicology Models

In vitro (Latin for "in the glass") studies are conducted using cells or tissues grown in a controlled laboratory environment. These models are crucial for initial screening and for investigating specific mechanisms of toxicity at the cellular and molecular level. Common in vitro assays assess endpoints such as cytotoxicity (cell death), metabolic disruption, and specific cellular stress pathways. For a compound like N-Hydroxy-1-oxy-nicotinamidine, researchers would typically expose various cell lines (e.g., liver cells, kidney cells, neurons) to a range of concentrations to determine potential target organs and mechanisms of toxicity. However, no such studies have been published for this compound.

In Vivo Toxicology Models

In vivo (Latin for "within the living") studies are conducted in whole living organisms, most commonly in rodent models (e.g., rats, mice). These studies are essential for understanding the systemic effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME), as well as its potential to cause toxicity in different organs and at different dose levels. Acute, sub-chronic, and chronic toxicity studies are standard components of in vivo toxicological assessment. The absence of any published in vivo data for this compound means its effects on a whole organism are unknown.

Genetic Toxicology Research

Genetic toxicology assesses the potential of a chemical to damage DNA, which can lead to mutations and potentially cancer.

A standard battery of tests is used to evaluate the mutagenic and genotoxic potential of a substance. These include bacterial reverse mutation assays (e.g., the Ames test), in vitro mammalian cell gene mutation tests, and assays for chromosomal damage in mammalian cells. nih.gov If a compound shows positive results in these in vitro tests, in vivo genotoxicity studies, such as the micronucleus test in rodents, are typically conducted. There is no publicly available information on whether this compound has been subjected to this battery of tests.

Advanced techniques like whole-genome sequencing and CRISPR-based genome editing are increasingly being used in genetic toxicology. These methods can provide a more comprehensive picture of the types and locations of DNA damage induced by a chemical agent. They can help to identify mutational signatures and understand the mechanisms underlying genotoxicity in greater detail. The application of these advanced methods to this compound has not been reported.

Analytical Method Development for Toxicological Assessment

The development of sensitive and specific analytical methods is a prerequisite for conducting meaningful toxicological research. These methods are necessary to accurately measure the concentration of the test compound in biological matrices (e.g., blood, plasma, tissues) during in vivo studies and in the media of in vitro assays. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly employed for this purpose. A search of the scientific literature did not yield any published analytical methods specifically developed for the quantification of this compound in biological samples for toxicological assessment.

Advanced Chromatographic and Spectrometric Techniques

The characterization and quantification of this compound and related compounds in biological matrices are heavily reliant on advanced analytical instrumentation. These techniques offer the sensitivity and selectivity required to detect trace levels of the compound and its metabolites, which is crucial for pharmacokinetic and toxicokinetic studies.

UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful tool for the simultaneous quantification of various pyridine (B92270) compounds, including nicotinamide (B372718) and its derivatives, in different tissues. cam.ac.ukcam.ac.uk The method's high sensitivity and robustness are essential for metabolomic studies and for understanding the metabolic fate of compounds like this compound. cam.ac.ukcam.ac.uk For instance, UHPLC-MS/MS has been successfully used to quantify nicotinamide mononucleotide (NMN) and related pyridine compounds in mouse tissues, achieving low limits of quantification. researchgate.net The technique's ability to handle complex matrices makes it invaluable for analyzing biological samples. researchgate.net

UHPLC-QTOF-MS (Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This high-resolution mass spectrometry technique is instrumental in identifying and characterizing unknown metabolites. nih.govnih.govacs.orgacs.org In the context of compounds structurally related to nicotine, UPLC-QTOF-MS has been used to assess the global metabolome in blood, distinguishing profiles of smokers from non-smokers and identifying new metabolites related to exposure and toxicity. nih.govnih.govacs.orgacs.org This approach could be applied to identify novel metabolites of this compound and understand their potential toxicological relevance.

GC-MS (Gas Chromatography-Mass Spectrometry): While less common for non-volatile compounds like this compound without derivatization, GC-MS can be employed for the analysis of certain smaller, volatile metabolites that might arise from its biotransformation.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS and its tandem version, LC-MS/MS, are workhorse techniques in drug metabolism and toxicology. They offer high sensitivity and specificity for a wide array of compounds. sigmaaldrich.com Methods have been developed for the rapid and sensitive quantification of related compounds like nicotinamide adenine (B156593) dinucleotide (NAD) and its precursors in biological samples, which is crucial for understanding pathways that this compound might influence. cam.ac.ukmdpi.com The robustness of these methods allows for high-throughput analysis, essential in preclinical and clinical studies. sigmaaldrich.com

ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): This technique is not used for the analysis of the organic compound itself, but is critical for the detection and quantification of elemental impurities that may be present in the drug substance or final product. eag.comanalytik-jena.comspectroscopyonline.commalvernpanalytical.comshimadzu.com Regulatory guidelines, such as USP <232> and <233> and ICH Q3D, mandate the control of elemental impurities, which can be introduced during the manufacturing process from raw materials, catalysts, or equipment. eag.comanalytik-jena.com ICP-MS provides the necessary sensitivity to measure these impurities at the specified low limits. eag.comanalytik-jena.comspectroscopyonline.com

| Technique | Application in this compound Research | Key Advantages |

|---|---|---|

| UHPLC-MS/MS | Quantification of the compound and its metabolites in biological tissues. cam.ac.ukcam.ac.ukresearchgate.net | High sensitivity, specificity, and robustness for complex matrices. cam.ac.ukresearchgate.net |

| UHPLC-QTOF-MS | Identification of unknown metabolites and global metabolome profiling. nih.govnih.govacs.org | High-resolution mass analysis for accurate mass measurement and formula determination. nih.gov |

| GC-MS | Analysis of potential volatile metabolites. | Excellent for separating and identifying volatile and semi-volatile compounds. |

| LC-MS | General quantitative and qualitative analysis of the compound and related substances. mdpi.com | Versatile, with high sensitivity and applicability to a wide range of compounds. sigmaaldrich.com |

| ICP-MS | Detection of elemental impurities in the drug substance. eag.comanalytik-jena.comspectroscopyonline.com | Ultra-trace detection of metallic and non-metallic elements. eag.comspectroscopyonline.com |

Biomarker-Related Research in Toxicology

Biomarkers are crucial for non-invasively assessing toxicity and understanding the mechanisms of adverse effects. For a compound like this compound, research into relevant biomarkers would likely focus on pathways related to nicotinamide metabolism and potential cellular stress responses.

N1-Methylnicotinamide (NMN): NMN has been investigated as an endogenous biomarker for drug-drug interactions involving multidrug and toxin extrusion (MATE) proteins in the kidneys. nih.gov Alterations in NMN clearance can indicate inhibition of these important renal transporters. nih.gov

NAD+ and its Metabolites: The balance of NAD+ and its related metabolites is critical for cellular energy and redox status. frontiersin.org Dysregulation of NAD+ metabolism is implicated in various pathological conditions. frontiersin.org Monitoring levels of NAD+ and its precursors and degradation products, such as nicotinamide (Nam), can provide insights into the cellular impact of this compound. frontiersin.org For example, altered levels of nicotinamide have been explored as a potential biomarker in the context of neurodegenerative diseases. frontiersin.org

Genotoxicity Biomarkers: Standard genotoxicity assays are a cornerstone of safety assessment. For nicotinamide mononucleotide (NMN), a related compound, a battery of tests including the bacterial reverse mutation assay (Ames test), in vitro and in vivo chromosomal aberration tests, have been conducted to assess its mutagenic potential. nih.gov N-hydroxy intermediates of some aromatic amines are known to be reactive and can contribute to DNA damage. nih.gov Therefore, assessing the potential for this compound to form DNA adducts or cause mutations is a critical area of investigation.

| Biomarker | Relevance to this compound | Toxicological Indication |

|---|---|---|

| N1-Methylnicotinamide (NMN) | Potential interaction with renal transporters. nih.gov | Assessment of drug-drug interaction potential at the level of renal excretion. nih.gov |

| NAD+ and Metabolites | Impact on cellular energy metabolism and redox state. frontiersin.orgfrontiersin.org | Indication of mitochondrial dysfunction or other cellular stress. |

| DNA Adducts / Mutations | Assessment of genotoxic potential, particularly given the N-hydroxy moiety. nih.gov | Potential for carcinogenicity or mutagenicity. nih.gov |

Assessment of Potential Organ-Specific Toxicity

Based on the toxicological profiles of structurally related compounds, certain organs may be more susceptible to the potential toxic effects of this compound.

Hepatotoxicity Concerns with Related Compounds: High doses of nicotinamide and niacin (vitamin B3) have been associated with liver injury. researchgate.netnih.govmedicalnewstoday.comnih.gov While generally considered safe, cases of hepatotoxicity, including elevated liver enzymes and, in rare instances, liver failure, have been reported with high-dose niacin therapy. researchgate.netnih.gov The mechanism is thought to be dose-dependent intrinsic toxicity. nih.gov Given the structural similarity, the potential for this compound to cause liver-related adverse effects warrants careful investigation, particularly at higher exposure levels.

Regulatory Science and Risk Assessment in Drug Development

The development of any new chemical entity for pharmaceutical use is governed by a stringent regulatory framework that aims to ensure its safety and efficacy.

Risk Assessment Framework: The process involves a comprehensive evaluation of all toxicological data to identify potential hazards, establish dose-response relationships, and determine a safe exposure level for humans. This includes assessing data from in vitro and in vivo studies, as well as understanding the compound's pharmacokinetic and pharmacodynamic properties.

Regulatory Guidelines: International and national regulatory bodies like the FDA (Food and Drug Administration) and EMA (European Medicines Agency) provide guidelines for the toxicological studies required for drug approval. These guidelines specify the types of studies needed, such as acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity studies.

In Silico Assessment: Computational toxicology, or in silico methods, are increasingly used in the early stages of drug development to predict potential toxicities based on the chemical structure of a compound. altex.org These methods can help to prioritize candidates and guide further experimental testing. For instance, the presence of certain structural alerts, such as the nitro group in some related compounds, is a well-known indicator of potential mutagenicity. nih.gov

Advanced Research Methodologies and Translational Studies

Innovative Clinical Trial Design Considerations for N-Hydroxy-1-oxy-nicotinamidine and its Derivatives

Modern clinical trial designs offer more flexible, efficient, and patient-focused alternatives to traditional linear models. For a compound like this compound, these innovative approaches can accelerate development and provide more meaningful data.

Adaptive Clinical Trial Designs

Adaptive clinical trials are designed to allow for pre-planned modifications to the trial's procedures based on the analysis of accumulating data, all without compromising the trial's integrity and validity. efpia.eu This flexibility is a significant advantage in the development of drugs like this compound. The US Food and Drug Administration (FDA) acknowledges that these designs can enhance the statistical efficiency of trials and address ethical considerations, such as halting a trial early if an intervention shows a lack of benefit or safety concerns. nih.gov

The European Medicines Agency (EMA) defines an adaptive study in a confirmatory setting as one where statistical methods permit changes to elements like sample size, randomization ratios, or treatment arms during an interim analysis, while maintaining full control over type I errors. efpia.eu Such designs are particularly useful in situations where clinical trials are challenging to conduct, for instance, due to ethical constraints. efpia.eu

For this compound, an adaptive design could involve several strategies:

Sample Size Re-estimation: An interim analysis could determine if the initial sample size is adequate, too large, or too small, allowing for adjustments to ensure the trial is sufficiently powered. nih.gov

Response-Adaptive Randomization: This approach alters the randomization ratios based on accumulating data, allocating more participants to the treatment arms that appear more promising. nih.gov

Adaptive Dose-Finding: Early phase studies can utilize methods like the continual reassessment method to identify the minimum effective dose or the maximum tolerable dose more efficiently. nih.gov

By integrating these adaptive elements, the clinical development of this compound can be made more efficient and ethically sound.

Enrichment Strategies in Clinical Trials

Enrichment strategies aim to increase the likelihood of detecting a drug's effect by selecting a study population in which the drug is more likely to show a benefit. fda.gov This is achieved by prospectively using patient characteristics—be they demographic, pathophysiologic, or genetic—to select participants. fda.gov For the clinical development of this compound, two main types of enrichment could be particularly valuable:

Prognostic Enrichment: This involves selecting patients who are at a higher risk of having the disease-related event that the trial is designed to assess. fda.govnih.gov By focusing on a high-risk population, the number of events is likely to be higher, making it easier to demonstrate a treatment effect with a smaller sample size. fda.govnih.gov

Predictive Enrichment: This strategy focuses on selecting patients who are more likely to respond to the specific mechanism of action of this compound. fda.govnih.gov This could be based on biomarkers that indicate the presence of a particular molecular target or pathway that the compound modulates. openaccessjournals.com

The FDA provides guidance on various enrichment strategies, including those based on empiric evidence, pathophysiology, and genomics. fda.gov For instance, if preliminary studies suggest that this compound is particularly effective in patients with a specific genetic marker, an enrichment strategy would involve enrolling only patients with that marker. This approach not only enhances the efficiency of the trial but also represents a step towards personalized medicine. nih.gov

Careful selection of patients for trials of this compound, based on well-defined enrichment criteria, can lead to smaller, more informative studies that can more clearly delineate the compound's efficacy. nih.gov

Master Protocols, Umbrella, and Basket Trials

Master protocols are overarching trial designs developed to evaluate multiple hypotheses concurrently, thereby improving the efficiency of clinical research. nih.govworldwide.com This framework includes several innovative trial types, such as umbrella and basket trials, which are particularly relevant for targeted therapies like this compound and its derivatives. nih.gov

Umbrella Trials: An umbrella trial evaluates multiple targeted therapies for a single disease. nih.gov Patients with the same disease are stratified into subgroups based on different molecular markers or risk factors, and each subgroup receives a different investigational drug. nih.gov For this compound, an umbrella trial could test it alongside other compounds in different biomarker-defined subgroups of a single cancer type, for example. worldwide.com

Basket Trials: In a basket trial, a single targeted therapy is evaluated across multiple diseases that share a common molecular alteration. nih.gov If this compound is found to target a specific genetic mutation, a basket trial could enroll patients with different types of tumors that all harbor this mutation. sanogenetics.com This design is efficient for studying rare mutations that occur across various cancers. sanogenetics.com

Table 1: Comparison of Master Protocol Designs

| Design Type | Key Characteristic | Application for this compound |

|---|---|---|

| Umbrella Trial | Multiple therapies, single disease, stratified by biomarkers. nih.gov | Testing the compound in a specific biomarker subgroup of a single cancer type alongside other investigational drugs. |

| Basket Trial | Single therapy, multiple diseases with a common biomarker. nih.gov | Evaluating the efficacy of the compound in different cancer types that share the same molecular target. |

These master protocol designs offer a more streamlined and efficient approach to clinical development compared to conducting separate, traditional trials for each hypothesis. worldwide.com They have gained significant traction, particularly in oncology, and their use is expanding to other therapeutic areas. worldwide.comnih.gov

N-of-1 Trial Designs for Individualized Treatment Approaches

N-of-1 trials, or single-subject clinical trials, represent the pinnacle of individualized medicine by focusing on determining the optimal intervention for a single patient. nih.gov In an N-of-1 trial, the individual patient serves as the sole unit of observation, undergoing multiple crossover periods where they receive different interventions (e.g., this compound and a placebo) in a randomized order. nih.govwikipedia.org